(R)-3H-Spiro[benzofuran-2,4'-piperidin]-3-amine dihydrochloride
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Overview
Description
®-3H-Spiro[benzofuran-2,4’-piperidin]-3-amine dihydrochloride is a complex organic compound that features a spirocyclic structure, combining a benzofuran ring with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3H-Spiro[benzofuran-2,4’-piperidin]-3-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the benzofuran ring through a cyclization reaction, followed by the introduction of the piperidine moiety via a spirocyclization process. The final step often involves the conversion of the amine to its dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
®-3H-Spiro[benzofuran-2,4’-piperidin]-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the benzofuran or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
®-3H-Spiro[benzofuran-2,4’-piperidin]-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-tumor, antibacterial, and antiviral activities.
Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ®-3H-Spiro[benzofuran-2,4’-piperidin]-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, thereby disrupting metabolic processes in target cells.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen share the benzofuran core and exhibit similar biological activities.
Piperidine derivatives: Compounds such as piperidine itself and its various substituted forms are structurally related and may have comparable pharmacological properties.
Uniqueness
®-3H-Spiro[benzofuran-2,4’-piperidin]-3-amine dihydrochloride is unique due to its spirocyclic structure, which combines the benzofuran and piperidine rings. This unique structure may confer distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(3R)-spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.2ClH/c13-11-9-3-1-2-4-10(9)15-12(11)5-7-14-8-6-12;;/h1-4,11,14H,5-8,13H2;2*1H/t11-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPXOPFWXWARKN-NVJADKKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(C3=CC=CC=C3O2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC12[C@@H](C3=CC=CC=C3O2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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